Yttrium(III) acetylacetonate hydrate, 99.95% trace metals basis

YSZ thermal barrier coatings PE-CVD precursor doping efficiency solid oxide fuel cell electrolyte fabrication

Depositing YSZ coatings for SOFC electrolytes or nuclear components often fails with common yttrium precursors that cannot reach the ≥8 mol% cubic-phase threshold at elevated temperature. • Delivers 2× the yttria incorporation of Y(tmhd)₃ at 700-800°C in PE-CVD, enabling fully stabilized cubic YSZ with ≤3 at% residual carbon. • ≤500 ppm total metallic impurity budget (99.95% trace metals basis) minimizes dielectric leakage and parasitic neutron capture vs. standard 99.9% grades. • Supplied as powder or crystalline solid; ships ambient. Ideal for CVD/ALD thin-film fabrication, catalyst preparation, and advanced ceramic processing.

Molecular Formula C15H26O7Y
Molecular Weight 407.27 g/mol
Cat. No. B8193015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III) acetylacetonate hydrate, 99.95% trace metals basis
Molecular FormulaC15H26O7Y
Molecular Weight407.27 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y]
InChIInChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;;
InChIKeyXTPGSXBDDAFYGV-KJVLTGTBSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) Acetylacetonate Hydrate 99.95% Trace Metals Basis — High-Purity Organometallic Yttrium Precursor for Thin-Film Deposition and Ceramic Synthesis


Yttrium(III) acetylacetonate hydrate [Y(acac)₃·xH₂O, CAS 207801-29-4] is a β-diketonate coordination compound of yttrium belonging to the metal acetylacetonate class widely employed as volatile precursors for chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel synthesis of yttrium-containing oxide materials [1]. This specific product, offered at 99.95% trace metals basis purity (Sigma-Aldrich product no. 438790), is supplied as a powder or crystalline solid suitable for catalyst preparation, thin-film fabrication, and advanced ceramic processing . Its primary value proposition over related yttrium precursors lies in its demonstrated superior high-temperature doping efficiency, favorable decomposition characteristics, and stringent impurity control that collectively enable phase-pure cubic yttria-stabilized zirconia (YSZ) and high-quality Y₂O₃ films at industrially relevant deposition temperatures.

Why Generic Substitution of Yttrium(III) Acetylacetonate Hydrate 99.95% Trace Metals Basis Fails in Demanding Deposition Applications


Yttrium β-diketonate precursors are not functionally interchangeable. In plasma-enhanced chemical vapor deposition (PE-CVD) of yttria-stabilized zirconia (YSZ) coatings, three yttrium organometallic compounds—Y(acac)₃, Y(tmhd)₃, and Y(acacF₆)₃—produced dramatically different doping efficiencies and phase outcomes despite sharing the same β-diketonate ligand family [1]. The widely used alternative Y(tmhd)₃ delivers adequate yttria incorporation at low deposition temperatures (500–600 °C) but fails to achieve the ≥8 mol% yttria threshold required for cubic phase stabilization at higher temperatures, whereas Y(acac)₃ delivers twice the yttria incorporation at 700–800 °C [1]. Substituting with lower-purity grades (e.g., 99.9% vs. 99.95% trace metals basis) introduces a 2× larger trace metal impurity budget (≤1000 ppm vs. ≤500 ppm) that can compromise the electrical properties of deposited films—impurity-driven insulation degradation exceeding 20% has been documented in electronic ceramic substrates when non-certified purity grades are used [2]. Additionally, inorganic yttrium precursors such as yttrium nitrate hexahydrate introduce counterion residues (NO₃⁻) that are absent in the acetylacetonate decomposition pathway, altering film composition and requiring additional thermal budget for complete conversion.

Yttrium(III) Acetylacetonate Hydrate 99.95% Trace Metals Basis — Quantitative Differentiation Evidence Against Closest Comparators


2× Higher Yttria Doping Efficiency at 700–800 °C vs. Y(tmhd)₃ in PE-CVD of YSZ Coatings

In a direct head-to-head PE-CVD study comparing Y(acac)₃ (99.95% purity), Y(tmhd)₃ (99.9% purity), and Y(acacF₆)₃ (98% purity) as yttria dopant sources for zirconia coatings deposited at 500–800 °C, Y(acac)₃ introduced approximately twice the yttria concentration of Y(tmhd)₃ at 700 and 800 °C [1]. Specifically, at 700–800 °C, Y(acac)₃ delivered 8–15 mol% yttria incorporation into the ZrO₂ matrix, compared to approximately 4–7.5 mol% for Y(tmhd)₃ under identical deposition conditions [1]. Y(acacF₆)₃ was the least efficient, maintaining only 0.7–1.8 mol% yttria across all deposition temperatures [1].

YSZ thermal barrier coatings PE-CVD precursor doping efficiency solid oxide fuel cell electrolyte fabrication

Exclusive Achievement of Fully Stabilized Cubic YSZ Phase at 800 °C — Threshold Not Reached by Y(tmhd)₃ or Y(acacF₆)₃

Among the three yttrium organometallic precursors tested under identical PE-CVD conditions from 500 to 800 °C, only Y(acac)₃ surpassed the critical 8 mol% yttria threshold and achieved a fully stabilized cubic YSZ phase at 800 °C; both Y(tmhd)₃ and Y(acacF₆)₃ stabilized only the tetragonal phase regardless of deposition temperature [1]. The cubic phase is essential for applications requiring maximum ionic conductivity and radiation tolerance, as it generates the highest density of oxygen vacancies. The tetragonal phase stabilized by the competitors was attributed to the formation of crystallites of approximately 10 nm, which impose a size-dependent phase constraint that the cubic phase is not subject to [1].

cubic zirconia phase stabilization YSZ nuclear reactor coatings oxygen vacancy engineering

99.95% Trace Metals Basis: 2× Lower Metallic Impurity Budget vs. 99.9% Grade for Electronic-Grade Thin-Film Applications

The 99.95% trace metals basis specification (Sigma-Aldrich 438790) imposes a maximum total metallic impurity budget of ≤500 ppm, compared to ≤1000 ppm for the commonly available 99.9% grade (VWR/BeanTown Chemical, CAS 207801-29-4) . This represents a factor-of-2 reduction in allowable trace metal contamination. Competing yttrium precursors used in published CVD studies have significantly poorer specifications: Y(acacF₆)₃ is typically supplied at only 98% purity, and Y(tmhd)₃ at 99.9% [1]. Lower-purity yttrium oxide precursors in electronic ceramic substrates have been documented to cause insulation performance degradation exceeding 20% when actual impurity content exceeds specification limits [2].

high-k dielectric purity requirements semiconductor precursor impurity specification trace metal contamination control

Sublimation Enthalpy of 98 ± 16 kJ/mol — Quantified Volatility for CVD/ALD Process Design

The sublimation thermodynamics of yttrium acetylacetonate have been quantitatively determined by mass spectrometry using the Hertz-Knudsen equation: ΔH_sub = 98 ± 16 kJ/mol and ΔS_sub = 155 ± 30 J/(mol·K) [1]. For comparison, zirconium acetylacetonate exhibits a higher sublimation enthalpy of ΔH_sub = 116 ± 38 kJ/mol [1], indicating that Y(acac)₃ has more favorable volatility characteristics than its Zr(acac)₄ co-precursor commonly used in YSZ CVD. The lower sublimation enthalpy implies that Y(acac)₃ can be delivered to the deposition zone at lower source temperatures, reducing the thermal budget of the precursor delivery system and minimizing premature decomposition in the gas lines.

CVD precursor volatility sublimation thermodynamics vapor pressure metal-organic precursors

Carbon Content Parity with Superior Doping: ~3 at.% Carbon at 800 °C with >8 mol% Yttria vs. Competitors

In the PE-CVD comparative study, at the critical 800 °C deposition temperature where Y(acac)₃ achieves the cubic phase (>8 mol% yttria), the residual carbon content in the deposited YSZ coating was approximately 3 at.%—statistically equivalent to the carbon content achieved by Y(tmhd)₃ (also ~3–5.4 at.%) despite Y(tmhd)₃ delivering only half the yttria incorporation [1]. This means Y(acac)₃ achieves carbon parity with the more thermally stable Y(tmhd)₃ while delivering twice the functional dopant incorporation. At lower temperatures (500–600 °C), Y(tmhd)₃ showed a carbon advantage (6.4–5.6 at.% vs. higher carbon for Y(acac)₃), but this advantage is irrelevant when the deposition goal requires cubic phase stabilization, which Y(tmhd)₃ cannot achieve at any tested temperature [1].

carbon contamination CVD films residual impurity CVD YSZ PE-CVD coating quality

Optimal Procurement and Application Scenarios for Yttrium(III) Acetylacetonate Hydrate 99.95% Trace Metals Basis


Cubic-Phase YSZ Thermal Barrier Coatings for Nuclear Reactor Components via PE-CVD

When depositing YSZ protective coatings on nickel alloy components for molten salt or high-temperature nuclear reactors, achieving a fully stabilized cubic phase is mandatory for maximizing radiation tolerance and oxygen vacancy concentration [1]. The quantitative evidence demonstrates that Y(acac)₃ at 99.95% purity is the only organometallic yttrium precursor among the three tested that surpasses the 8 mol% yttria threshold at 800 °C and delivers the cubic phase, whereas Y(tmhd)₃ and Y(acacF₆)₃ produce only tetragonal coatings with inferior radiation resistance [1]. The 99.95% trace metals specification further ensures that neutron-absorbing impurities (e.g., Gd, Dy, Eu) are minimized, reducing parasitic neutron capture in in-core applications.

High-κ Dielectric Y₂O₃ Thin Films for Advanced Semiconductor Gate Stacks via ALD/CVD

For deposition of yttrium oxide as a high-κ dielectric (κ ≈ 14–18) in logic or memory devices, metallic impurity concentrations at the parts-per-million level directly influence leakage current density and breakdown field strength [1]. The 99.95% trace metals basis (≤500 ppm total metallic impurities) provides a 2× lower impurity budget than the common 99.9% grade (≤1000 ppm), reducing the probability of mid-gap trap state formation from transition metal contaminants [1]. The quantified sublimation enthalpy of 98 ± 16 kJ/mol [2] enables precise engineering of precursor delivery temperature, critical for ALD processes requiring consistent, pulse-to-pulse precursor dosing.

Solid Oxide Fuel Cell (SOFC) Electrolyte Fabrication Requiring Phase-Pure 8YSZ

SOFC electrolytes require 8 mol% yttria-stabilized zirconia (8YSZ) in the cubic fluorite phase to achieve maximum oxide-ion conductivity (~0.1 S/cm at 1000 °C) [1]. The head-to-head evidence shows that Y(acac)₃ is the only tested precursor that achieves and exceeds 8 mol% yttria incorporation in PE-CVD at 800 °C with only ~3 at.% residual carbon, whereas Y(tmhd)₃ fails to reach the 8 mol% threshold [1]. The resulting carbon parity with Y(tmhd)₃ means that the higher doping efficiency of Y(acac)₃ does not come at the cost of increased carbon contamination, preserving the electrolyte's ionic transport properties [1].

Luminescent Y₂O₃:RE³⁺ Thin Films for Electroluminescent Display and Solid-State Lighting Applications

Yttrium oxide thin films doped with rare-earth activators (Eu³⁺, Tb³⁺) are synthesized via ultrasonic spray pyrolysis from Y(acac)₃ precursors, with strong photoluminescence observed at deposition temperatures above 450 °C [1]. The 99.95% trace metals purity is critical in this application because unintended rare-earth impurities (e.g., Dy, Er, Gd at ppm levels) can act as competing luminescent centers or quenching sites, altering the emission spectrum and reducing quantum efficiency. The hydrocarbon solubility of Y(acac)₃ [2] enables homogeneous precursor solution preparation for spray deposition, a processing advantage over water-soluble inorganic yttrium salts that may require pH adjustment and introduce counterion-derived defects in the oxide film.

Quote Request

Request a Quote for Yttrium(III) acetylacetonate hydrate, 99.95% trace metals basis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.